
Monepantel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monepantel (Zolvix®) is a broad-spectrum anthelmintic belonging to the amino-acetonitrile derivatives (AADs), a novel chemical class introduced in 2009 for livestock . It targets nematode-specific nicotinic acetylcholine receptors (nAChRs), particularly the ACR-23 subunit in Caenorhabditis elegans and MPTL-1 in Haemonchus contortus, inducing paralysis and death . This compound is metabolized to this compound sulfone, which retains efficacy and has a longer half-life than the parent compound . It is highly effective against multi-drug-resistant (MDR) nematodes, including macrocyclic lactone (ML)-resistant strains, with >99% efficacy in field studies .
准备方法
Chemical Synthesis of Monepantel
Core Structure Assembly
The synthesis of this compound begins with the construction of its chiral cyanohydrin core, 2-amino-2-hydroxymethylproprionitrile (1 ), via a Strecker-type reaction involving acetone cyanohydrin and ammonia . This intermediate is subsequently functionalized with two aromatic moieties: a 4-(trifluoromethylthio)benzoyl group and a 5-cyano-2-trifluoromethylphenoxy group.
The amide bond formation between 1 and 4-(trifluoromethylthio)benzoyl chloride (2a ) is catalyzed by triethylamine in anhydrous dichloromethane, yielding the intermediate 3a (Scheme 1) . A critical challenge in this step is the competing esterification of the hydroxyl group, which was mitigated by optimizing the base (triethylamine over sodium hydroxide) and reaction temperature (0–25°C) .
Ether Linkage Installation
The 5-cyano-2-trifluoromethylphenoxy group is introduced via nucleophilic aromatic substitution. Intermediate 3a undergoes reaction with 3-fluoro-4-(trifluoromethyl)benzonitrile in tetrahydrofuran (THF) using sodium hydride as a base, achieving a 36% yield of the final product . Stereochemical control at the chiral center is maintained through careful selection of reaction conditions, though the final product is typically isolated as a racemate .
Characterization and Validation
Synthetic batches are characterized using:
-
1H/13C/19F NMR : Confirms structural integrity and regioselectivity .
-
High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₀H₁₄F₆N₂O₂S) .
-
X-ray Crystallography : Resolves spatial arrangement of the SCF₃ and phenoxy groups .
Purity is ensured via reverse-phase HPLC (Method: C18 column, acetonitrile/water gradient) .
Industrial Manufacturing and Formulation
Scalable Synthesis
Pilot-scale production follows a modified protocol:
-
Reactor Setup : 500-L glass-lined steel reactor under nitrogen atmosphere.
-
Amidation : 1 (12.5 kg) and 2a (22.3 kg) reacted in dichloromethane (300 L) with triethylamine (8.4 L), stirred for 24 h at 20°C .
-
Workup : Sequential washes with 5% HCl (2×150 L), saturated NaHCO₃ (2×150 L), and brine (150 L).
-
Crystallization : Evaporation to dryness followed by recrystallization from ethanol/water (4:1) yields 3a (28.4 kg, 82% purity) .
Formulation Development
This compound’s low aqueous solubility (0.01 mg/mL) necessitates a non-aqueous, self-emulsifying solution for oral administration . The final formulation (25 mg/mL) comprises:
Component | Function | Concentration (% w/v) |
---|---|---|
Propylene glycol monocaprylate | Solvent | 30.0 |
Macrogolglycerol hydroxystearate | Emulsifier | 15.0 |
Alpha-tocopherol | Antioxidant | 0.05 |
Beta-carotene | Colorant | 0.001 |
Stability studies (40°C/75% RH for 12 months) confirmed <2% degradation, meeting ICH Q1A guidelines .
Quality Control and Analytical Methods
Impurity Profiling
Related substances are monitored using a validated HPLC method:
-
Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 3.5 μm).
-
Mobile Phase : Acetonitrile/0.1% phosphoric acid (55:45).
Key impurities include:
-
Des-cyano this compound (Limit: ≤0.15%)
-
Sulfoxide derivative (Limit: ≤0.10%)
Stability-Indicating Methods
Forced degradation studies (acid/base/oxidative/thermal stress) demonstrated method specificity. Oxidative conditions (3% H₂O₂, 6 h) generated the sulfoxide derivative as the major degradation product (8.2%) .
Comparative Efficacy of Synthetic Routes
A comparative analysis of laboratory vs. industrial methods reveals critical trade-offs:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Yield | 36–45% | 78–82% |
Purity | ≥95% (HPLC) | ≥99% (HPLC) |
Reaction Time | 48–72 h | 24 h |
Solvent Consumption | 50 L/kg product | 12 L/kg product |
The industrial process benefits from optimized mixing, in-line filtration, and solvent recovery systems, reducing environmental impact .
化学反应分析
莫能菌素会发生各种化学反应,包括:
氧化: 莫能菌素可以氧化形成莫能菌素砜,它对线虫保持相似的功效.
还原: 由于莫能菌素结构稳定,还原反应对莫能菌素来说并不常见。
取代: 在特定条件下,莫能菌素可以发生取代反应,尤其是在氰基和三氟甲基处。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。这些反应形成的主要产物是莫能菌素砜和其他具有修饰官能团的衍生物。
科学研究应用
莫能菌素具有广泛的科学研究应用:
作用机制
莫能菌素通过靶向线虫中配体门控离子通道发挥作用。 具体来说,它作用于烟碱乙酰胆碱受体 DEG-3 亚家族,导致线虫痉挛性瘫痪和死亡 . 该化合物与这些受体结合,导致离子涌入,破坏正常的细胞功能。 这种机制对线虫来说是独特的,对哺乳动物的毒性很小 .
相似化合物的比较
Derquantel
- Class: Spiroindole derivative (quinoline isomerase inhibitor).
- Mode of Action : Binds to nematode nAChRs but differs from Monepantel by acting as an antagonist rather than an allosteric modulator .
- Efficacy : Marketed as Startect® (combined with abamectin), derquantel shows 99.9% efficacy against ML-resistant H. contortus but is less effective as a standalone drug .
- Resistance Profile: No cross-resistance with AADs or MLs due to distinct targets .
Key Data:
Compound | Efficacy Against ML-Resistant H. contortus | IC50 (µM) | Resistance Onset Post-Introduction |
---|---|---|---|
This compound | >99% | 0.4 | 4–5 years |
Derquantel + Abamectin | 99.9% | N/A | Not reported |
Macrocyclic Lactones (MLs: Abamectin, Moxidectin)
- Class : Avermectin/milbemycin derivatives.
- Mode of Action : Bind to glutamate-gated chloride channels, causing hyperpolarization .
- Efficacy : Moxidectin (IC50: 0.08 µM) is more potent than this compound (IC50: 0.4 µM) in vitro but ineffective against ML-resistant strains .
- Resistance Profile : Widespread resistance in nematodes; this compound remains effective against ML-resistant isolates .
Key Data:
Compound | IC50 (µM) | Motility Reduction (20 µM, 90 h) | Efficacy Against ML-Resistant Strains |
---|---|---|---|
This compound | 0.4 | 79% | >99% |
Moxidectin | 0.08 | 49% | <50% |
Tolfenpyrad
- Class : Pyrazole-5-carboxamide (mitochondrial electron transport inhibitor).
- Mode of Action : Disrupts ATP synthesis via complex I inhibition .
- Efficacy : Faster-acting than this compound (IC50: 2.3 mM vs. 52.1 mM at 24 h) but less potent at lower concentrations .
- Stage Specificity : More effective against larval development (IC50: 0.06 µM for L4 inhibition) than this compound (IC50: 0.4 µM) .
Phenotypic Differences:
- This compound induces a "coiled" larval phenotype, while tolfenpyrad causes a "straight" phenotype .
Metallocenyl Analogues of this compound
- Class: Ferrocenyl/ruthenocenyl derivatives.
- Mode of Action: Redox-independent activity; ferrocenyl compounds (4a, 6a) show nematocidal effects, unlike ruthenocenyl analogues .
- Efficacy : Ferrocenyl derivatives achieve 70–80% motility reduction at 10 µg/mL, comparable to this compound but with lower potency .
Other Comparators
- Pyrazole-5-Carboxamides : Inhibit oxygen consumption in larvae, unlike this compound .
- Betaine : Shares binding sites with this compound on ACR-23 but lacks anthelmintic activity .
Resistance and Selectivity
- This compound Resistance : Linked to mutations in acr-23 and ric-3 genes in C. elegans; resistance is rare but reported in field isolates .
- Species Specificity : Inactive against Trichuris muris and Strongyloides ratti due to absence of target receptors .
- Enantiomer Specificity : The R-enantiomer (AAD-2224) is inactive, highlighting structural specificity .
Combination Therapies
生物活性
Monepantel (MPL), an amino-acetonitrile derivative, is a novel anthelmintic compound primarily used in veterinary medicine for the treatment of gastrointestinal nematodes in sheep and goats. Since its introduction in 2009, it has garnered attention for its unique mechanism of action, efficacy against resistant nematode strains, and potential applications in human health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies highlighting its use and resistance issues.
This compound operates through a distinct mechanism compared to traditional anthelmintics. It selectively targets nematode-specific acetylcholine receptor subunits, leading to paralysis and death of the worms. This mode of action is particularly effective against nematodes that have developed resistance to other classes of anthelmintics such as benzimidazoles and macrocyclic lactones .
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with a pharmacokinetic profile characterized by a two-compartmental model. Key parameters include:
- Distribution Half-life : Approximately 0.09 hours
- Elimination Half-life : Approximately 21.51 hours
- Volume of Distribution : 142.31 ± 55.08 mL/kg
- Clearance : 4.38 ± 0.95 mL/kg/h .
These pharmacokinetic properties contribute to its efficacy in treating infections caused by various nematodes.
Clinical Efficacy
This compound has demonstrated high efficacy against multiple species of gastrointestinal nematodes. In clinical trials and field studies, it has shown cure rates exceeding 90% against susceptible strains. For example, one study reported an efficacy of 85% based on faecal egg count reduction (FECR) within seven days post-treatment .
Efficacy Against Resistant Strains
Despite its effectiveness, resistance to this compound has been documented. A study conducted in the UK identified multigeneric resistance among Teladorsagia, Trichostrongylus, and Oesophagostomum species, showing reductions in efficacy ranging from 22% to 78% depending on the nematode species involved . This highlights the need for ongoing monitoring and strategic management of anthelmintic use.
Case Studies
- Resistance Development in Sheep : A case study from Sweden reported the first instance of this compound-resistant nematodes in a sheep flock. The study revealed that despite routine this compound treatments, lambs exhibited signs of trichostrongylosis due to ineffective control measures .
- Field Trials in the UK : In controlled efficacy tests involving artificially infected lambs, treatment with this compound at the recommended dose was ineffective against certain resistant strains. The findings emphasized the importance of understanding resistance mechanisms and adjusting treatment protocols accordingly .
- Comparative Studies : Research comparing this compound with other anthelmintics showed that it maintained high efficacy against nematodes resistant to conventional treatments like levamisole and ivermectin, reinforcing its role as a valuable tool in parasitic disease management .
Summary of Findings
Study/Case | Key Findings | Efficacy Rate | Resistance Observed |
---|---|---|---|
UK Sheep Farm Study | Characterized this compound efficacy; identified multigeneric resistance | 22% - 78% based on species | Yes |
Swedish Case Study | First report of this compound-resistant nematodes | Not specified | Yes |
Comparative Efficacy Study | High cure rates against resistant strains | >90% | No |
常见问题
Basic Research Questions
Q. What is the molecular mechanism of action of Monepantel in nematodes, and how can this be experimentally validated?
this compound acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), specifically targeting DEG-3/DES-2 subtypes in nematodes. Key methodologies include:
- Electrophysiology : Use two-electrode voltage-clamp techniques on heterologously expressed receptors (e.g., Ascaris suum ACR-16 or Oesophagostomum dentatum UNC-29/UNC-38/UNC-63 subunits) to measure acetylcholine-induced current inhibition .
- Muscle contraction assays : Isolate nematode muscle flaps and quantify drug effects on acetylcholine-induced contractions .
- IC50 determination : Calculate inhibition constants via concentration-response curves (e.g., IC50 = 1.6 ± 3.1 nM for A. suum ACR-16) .
Q. How do in vitro and in vivo models differ in assessing this compound efficacy, and what are their limitations?
- In vitro : Prioritize heterologous expression systems (e.g., Xenopus laevis oocytes) for receptor-specific analysis. Limitations include oversimplification of parasite-host interactions .
- In vivo : Use nematode-infected animal models (e.g., sheep for Haemonchus contortus) to evaluate pharmacokinetics and resistance dynamics. Ensure controlled variables (host immune status, co-infections) to reduce confounding .
Q. What criteria should guide the selection of nematode species for this compound studies?
- Target relevance : Choose species with well-characterized nAChR subtypes (e.g., C. elegans for genetic screens, A. suum for muscle physiology).
- Resistance profiles : Include both drug-susceptible and resistant strains to identify mutation-driven resistance mechanisms (e.g., H. contortus β-tubulin variants) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across studies?
- Variable standardization : Control parasite life stage, drug administration route, and environmental conditions (e.g., temperature impacts receptor activity).
- Meta-analysis : Apply mixed-effects models to aggregate data from disparate studies, accounting for heterogeneity in experimental design .
- Mechanistic validation : Cross-validate findings using orthogonal methods (e.g., RNAi knockdown of nAChR subunits paired with electrophysiology) .
Q. What methodologies optimize high-throughput screening (HTS) for novel this compound synergists?
- Platforms : Use automated systems like INVAPP (INVertebrate Automated Phenotyping Platform) to screen chemical libraries against C. elegans or parasitic larvae .
- Endpoint selection : Measure motility inhibition or egg hatching rates via machine vision algorithms for scalability .
- Data normalization : Include positive (levamisole) and negative controls to adjust for batch effects.
Q. How can genomic and transcriptomic data inform this compound resistance mechanisms?
- GWAS : Perform genome-wide association studies on resistant vs. susceptible nematode populations to pinpoint SNPs in nAChR subunits or detoxification genes .
- RNA-seq : Compare transcriptional profiles post-treatment to identify upregulated efflux pumps (e.g., P-glycoproteins) or metabolic enzymes .
Q. Methodological Guidance Tables
属性
CAS 编号 |
887148-69-8 |
---|---|
分子式 |
C20H13F6N3O2S |
分子量 |
473.4 g/mol |
IUPAC 名称 |
N-[(2R)-2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfanyl)benzamide |
InChI |
InChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m1/s1 |
InChI 键 |
WTERNLDOAPYGJD-GOSISDBHSA-N |
SMILES |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
手性 SMILES |
C[C@](COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
规范 SMILES |
CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AAD 1566; AAD1566; AAD-1566; MPL, Monepantel |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。